![molecular formula C25H26ClN3OS2 B2905204 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1190008-87-7](/img/structure/B2905204.png)

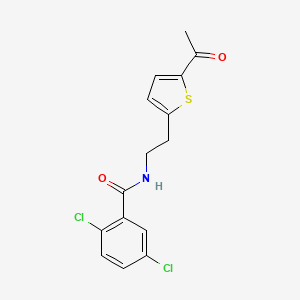

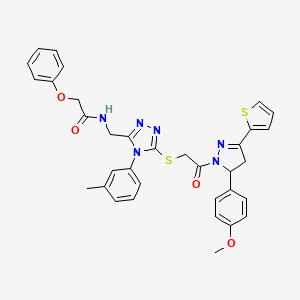

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

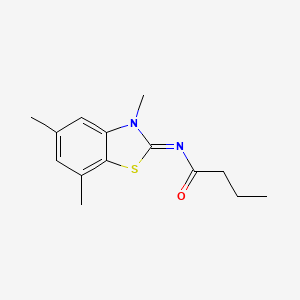

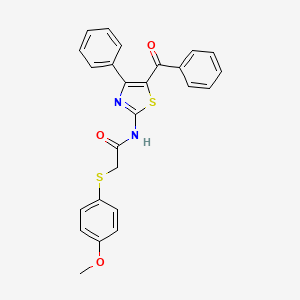

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives because of their diverse biological activities, including anti-tubercular .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Anticancer Applications

The benzothiazole and quinoline moieties in this compound make it a promising candidate for anticancer research. Several derivatives have demonstrated potent antiproliferative activity against cancer cell lines . Further investigations into its mechanism of action and potential as a targeted therapy are warranted.

Anti-Inflammatory Properties

N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, a related compound, has shown anti-inflammatory effects . Exploring the anti-inflammatory potential of our compound could lead to novel therapeutic strategies.

Antimicrobial and Antifungal Activities

Functionalized quinolines and benzothiazoles are known for their antimicrobial and antifungal properties . Investigating the specific spectrum of activity and potential mechanisms could provide valuable insights.

Antidiabetic Research

The benzothiazole nucleus is commonly used in synthesizing pharmaceutical drugs, including antidiabetic agents . Our compound may contribute to this field by modulating glucose metabolism or insulin signaling pathways.

Antiviral Investigations

Thiazole-containing scaffolds have exhibited antiviral activity . Evaluating our compound’s efficacy against specific viruses could be crucial for developing new antiviral agents.

Neuroprotective Studies

Given the diverse biological activities associated with thiazole and quinoline derivatives, exploring their neuroprotective potential is worthwhile . Investigating their effects on neuronal health and neurodegenerative diseases could yield valuable findings.

Tuberculosis Drug Development

Recent advances in benzothiazole-based anti-tubercular compounds highlight their potential in combating tuberculosis . Our compound’s structural features may contribute to this field.

Other Applications

Consider exploring additional areas such as cardiovascular health, anticonvulsant properties, or wound healing. The versatility of benzothiazole and quinoline derivatives offers ample research opportunities .

A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one via consecutive C–C and C–N bond formation in water Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the tuberculosis bacteria (M. tuberculosis) . The compound has shown significant inhibitory activity against this bacterium, suggesting that it may interact with key proteins or enzymes within the bacterial cell .

Mode of Action

In the case of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Biochemical Pathways

The compound’s action is likely to affect the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins . This results in a reduction of inflammation and associated symptoms.

Result of Action

The primary result of the compound’s action is the inhibition of inflammation . By blocking the production of prostaglandins through the inhibition of COX enzymes, the compound can reduce inflammation and associated symptoms . Additionally, the compound has shown potent inhibitory activity against M. tuberculosis, suggesting potential anti-tubercular effects .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS2.ClH/c1-4-28-12-11-18-21(14-28)31-25(27-23(29)17-10-9-15(2)16(3)13-17)22(18)24-26-19-7-5-6-8-20(19)30-24;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDSYGMQWACRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)